molecular formula C20H23FN2O3S B2450219 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide CAS No. 2034608-89-2

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide

Cat. No.: B2450219
CAS No.: 2034608-89-2
M. Wt: 390.47
InChI Key: PELZAUCROYRJFF-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with benzylsulfonyl and 2-fluorobenzyl groups, as well as a carboxamide functional group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl and 2-fluorobenzyl positions, using reagents such as sodium hydride or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist, enzyme inhibitor, or therapeutic agent for various diseases.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions, particularly those involving piperidine derivatives.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the benzylsulfonyl and 2-fluorobenzyl groups can influence its binding affinity and selectivity for these targets. The carboxamide group may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    4-(benzylsulfonyl)piperidine-1-carboxamide: Lacks the 2-fluorobenzyl group, which may result in different chemical and biological properties.

    N-(2-fluorobenzyl)piperidine-1-carboxamide: Lacks the benzylsulfonyl group, which can affect its reactivity and interactions with molecular targets.

    4-(benzylsulfonyl)-N-benzylpiperidine-1-carboxamide:

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct properties and make it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-19-9-5-4-8-17(19)14-22-20(24)23-12-10-18(11-13-23)27(25,26)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELZAUCROYRJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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